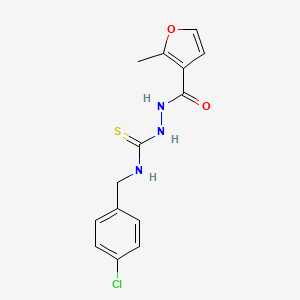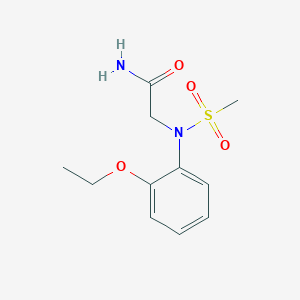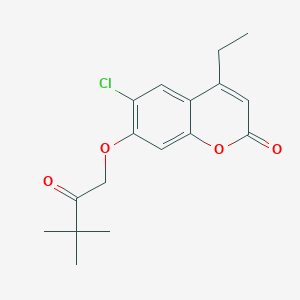![molecular formula C15H13N3OS3 B5862931 N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B5862931.png)
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a carboxamide group
Direcciones Futuras
The future research directions for this compound could involve further investigation into its potential antitumor activities, given the observed activities of structurally similar compounds . Additionally, more detailed studies into its physical and chemical properties, as well as its safety profile, would be beneficial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form the intermediate 4-methylbenzylthiourea. This intermediate is then cyclized with thionyl chloride to form the 1,3,4-thiadiazole ring. The thiadiazole intermediate is then reacted with thiophene-2-carboxylic acid chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
Uniqueness
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole and thiophene rings contribute to its stability and reactivity, while the carboxamide group enhances its potential as a pharmacophore.
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-10-4-6-11(7-5-10)9-21-15-18-17-14(22-15)16-13(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLNTAWARMDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide](/img/structure/B5862855.png)
![N-[4-(4-nitrophenyl)phenyl]thiophene-2-carboxamide](/img/structure/B5862862.png)

![(1E)-4-{4'-OCTYL-[11'-BIPHENYL]-4-YL}-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-12-DIAMINE](/img/structure/B5862875.png)
![1-(2,4-Difluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

![(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B5862919.png)


![(NE)-N-[(1,3-dioxoisoindol-2-yl)-phenylmethylidene]benzenesulfonamide](/img/structure/B5862941.png)

